1-Bromo-2-(tert-Butyl)benzene

Catalog No.
S684798
CAS No.
7073-99-6
M.F
C10H13B
M. Wt
213.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(tert-Butyl)benzene

CAS Number

7073-99-6

Product Name

1-Bromo-2-(tert-Butyl)benzene

IUPAC Name

1-bromo-2-tert-butylbenzene

Molecular Formula

C10H13B

Molecular Weight

213.11 g/mol

InChI

InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3

InChI Key

DSMRKVAAKZIVQL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1Br

Canonical SMILES

CC(C)(C)C1=CC=CC=C1Br
  • Organic synthesis

    The presence of a bromine atom (Br) makes 1-Bromo-2-(tert-Butyl)benzene a potential reactant in organic synthesis. Bromine can be readily substituted for other functional groups through various reactions, allowing for the creation of more complex molecules. PubChem, 1-Bromo-2-(tert-Butyl)benzene:

  • Medicinal chemistry

  • Material science

1-Bromo-2-(tert-Butyl)benzene is an organic compound with the molecular formula C10H13BrC_{10}H_{13}Br and a molecular weight of approximately 213.114 g/mol. The compound features a bromine atom attached to the second carbon of a benzene ring, which also carries a tert-butyl group at the first position. This structural arrangement contributes to its unique chemical properties and reactivity. The compound is identified by the CAS Registry Number 7073-99-6 and has various applications in organic synthesis and industrial processes .

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The presence of the tert-butyl group enhances the electron density of the benzene ring, making it more reactive towards electrophiles.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other organic molecules .

1-Bromo-2-(tert-Butyl)benzene can be synthesized through several methods:

  • Bromination of 2-(tert-Butyl)benzene: This method involves the direct bromination of 2-(tert-butyl)benzene using bromine in the presence of a catalyst.
  • Electrophilic Aromatic Substitution: The tert-butyl group can be introduced first, followed by bromination at the ortho position.
  • Cross-Coupling Reactions: Utilizing pre-existing bromo or boronic acid derivatives can facilitate the synthesis through palladium-catalyzed coupling reactions .

The compound serves multiple purposes across various fields:

  • Organic Synthesis: It acts as a building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
  • Material Science: Used in developing specialty polymers and materials due to its unique structural properties.
  • Chemical Research: Acts as a reagent in various

Studies have suggested that 1-Bromo-2-(tert-Butyl)benzene interacts with specific enzymes and receptors within biological systems. These interactions may influence metabolic pathways or exhibit inhibitory effects on certain biological processes. Further research is necessary to elucidate these interactions fully and explore potential therapeutic uses .

Several compounds share structural similarities with 1-Bromo-2-(tert-Butyl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-Bromo-2-(tert-Butyl)benzeneC10H13BrTert-butyl group enhances stability and reactivity
1-Bromo-3-(tert-Butyl)benzeneC10H13BrDifferent substitution pattern affects reactivity
1-Bromo-4-(tert-Butyl)benzeneC10H13BrPara substitution leads to different electrophilic behavior
1-Bromo-2-methylbenzeneC8H9BrLacks tert-butyl group; less steric hindrance
1-BromoethylbenzeneC9H9BrDifferent functional group; alters reactivity

The presence of the tert-butyl group in 1-Bromo-2-(tert-Butyl)benzene significantly influences its chemical behavior compared to other similar compounds, making it particularly valuable in synthetic chemistry and industrial applications .

XLogP3

4.4

Wikipedia

1-Bromo-2-tert-butylbenzene

Dates

Modify: 2023-08-15

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